molecular formula C6H7ClF3NS B2593312 [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride CAS No. 1971858-34-0

[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride

Cat. No. B2593312
CAS RN: 1971858-34-0
M. Wt: 217.63
InChI Key: VVVYILROYJGFRC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H7ClF3NS . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

  • This compound is a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. It demonstrates efficacy in pre-clinical tests relevant to emesis and depression treatment (Harrison et al., 2001).

Metal Ion Sensing

  • Azomethine-thiophene ligands, which include similar compounds, show promise in metal ion sensing applications. Their unique fluorescence and spectroscopic properties make them potential chemosensors for metals like Ni(II) and Pd(II) (Pedras et al., 2007).

Synthesis of Native Drugs

  • Derivatives of 1,2,4-triazole, which are structurally related, can serve as the foundation for new native drugs. These compounds have seen success in synthesis, indicating their potential in pharmaceutical development (Safonov et al., 2017).

Antiosteoclast Activity

  • Certain boronates, synthesized using related compounds, have shown moderate to high antiosteoclast and osteoblast activity, suggesting potential in bone health and treatment of osteoporosis-related conditions (Reddy et al., 2012).

ERK1/2 Phosphorylation in Antidepressants

  • Similar derivatives have been identified as "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressants due to their ability to stimulate ERK1/2 phosphorylation (Sniecikowska et al., 2019).

LED-Induced Polymerization

  • Star-shaped thiophen-2-yl derivatives serve as photoinitiators for radical and cationic polymerizations under LED light, offering advancements in polymer chemistry (Zhang et al., 2015).

Molecular Discrimination in Chromatography

  • The compound's enantiomers have been separated using chromatography, demonstrating its utility in analyzing molecular interactions and separation sciences (Bereznitski et al., 2002).

Luminescence Sensitization

  • Thiophenyl-derivatized compounds have shown potential in sensitizing Eu(III) and Tb(III) luminescence, indicating their use in spectroscopy and imaging applications (Viswanathan et al., 2006).

Corrosion Inhibition

  • Thiophenyl benzamidine derivatives, structurally related, have been used as corrosion inhibitors for carbon steel in acidic environments, indicating potential in industrial applications (Fouda et al., 2020).

Learning and Memory Effects

  • Derivatives of this compound have shown effects on learning and memory in mice, suggesting its potential in neurological research and drug development (Jiang Jing-ai, 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

[5-(trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NS.ClH/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-2H,3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVYILROYJGFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1971858-34-0
Record name [5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
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